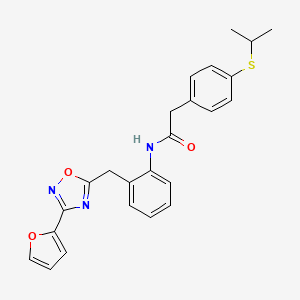

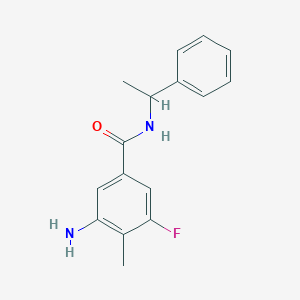

![molecular formula C15H17N5O3 B2516723 2-Etil-6-(furan-2-ilmetil)-4-metil-7,8-dihidropurino[7,8-a]imidazol-1,3-diona CAS No. 946277-15-2](/img/structure/B2516723.png)

2-Etil-6-(furan-2-ilmetil)-4-metil-7,8-dihidropurino[7,8-a]imidazol-1,3-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C15H17N5O3 and its molecular weight is 315.333. The purity is usually 95%.

BenchChem offers high-quality 2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Bioluminiscencia de Nanoluciferasa

Este compuesto se ha utilizado en la síntesis de nuevos derivados de furimazina para la bioluminiscencia de nanoluciferasa . Estos derivados se han diseñado y sintetizado para la extensión de los sustratos de bioluminiscencia . Esta aplicación es particularmente útil para la imagen bioluminiscente in vivo .

Potencial Biológico de los Derivados de Indol

Los derivados de indol, que se pueden sintetizar a partir de este compuesto, poseen diversas actividades biológicas . Estos incluyen actividades antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterasa y más .

Actividad Antibacteriana

Los derivados de 1, 3-diazol, que se pueden sintetizar a partir de este compuesto, muestran diferentes actividades biológicas como antibacteriana .

Actividad Antituberculosa

Los derivados de 1, 3-diazol, que se pueden sintetizar a partir de este compuesto, muestran diferentes actividades biológicas como antituberculosa .

Actividad Antiinflamatoria

Los derivados de 1, 3-diazol, que se pueden sintetizar a partir de este compuesto, muestran diferentes actividades biológicas como antiinflamatoria .

Actividad Antitumoral

Los derivados de 1, 3-diazol, que se pueden sintetizar a partir de este compuesto, muestran diferentes actividades biológicas como antitumoral .

Mecanismo De Acción

Target of action

Imidazole derivatives are known to have a broad range of biological activities and can bind with high affinity to multiple receptors . They are often used in the development of new drugs . Furan derivatives also have a wide range of biological activities.

Mode of action

The mode of action of imidazole and furan derivatives can vary greatly depending on the specific compound and its targets. They can interact with their targets in a variety of ways, leading to different biological effects .

Biochemical pathways

Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, imidazole derivatives can potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole and furan derivatives can vary greatly depending on the specific compound. These properties can significantly impact a compound’s bioavailability and its overall effectiveness as a drug .

Result of action

The molecular and cellular effects of imidazole and furan derivatives can vary greatly depending on the specific compound and its targets. These compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action environment

The action, efficacy, and stability of imidazole and furan derivatives can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules .

Análisis Bioquímico

Biochemical Properties

2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, imidazole derivatives are known to inhibit enzymes like cytochrome P450, which is crucial for drug metabolism . Additionally, this compound can bind to proteins such as histidine kinases, affecting signal transduction pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.

Cellular Effects

The effects of 2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to modulate the activity of transcription factors, leading to changes in gene expression . This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell . These effects can lead to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their activity. For instance, the compound can form a complex with cytochrome P450 enzymes, preventing them from metabolizing substrates . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions often involve hydrogen bonds and van der Waals forces, which stabilize the compound-biomolecule complex.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These effects are often observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can be toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects are often observed, where a small increase in dosage can lead to a significant change in the compound’s biological activity.

Metabolic Pathways

2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities, some of which may be more potent than the parent compound . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, 2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes . The compound can also accumulate in specific tissues, depending on its affinity for certain biomolecules . This distribution can affect the compound’s localization and biological activity.

Subcellular Localization

The subcellular localization of 2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors . This localization can enhance the compound’s ability to modulate gene expression and cellular function.

Propiedades

IUPAC Name |

2-ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c1-3-19-13(21)11-12(17(2)15(19)22)16-14-18(6-7-20(11)14)9-10-5-4-8-23-10/h4-5,8H,3,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTQWLRBZPUQBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2CCN3CC4=CC=CO4)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2516643.png)

![N-(2,3-dimethylphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2516645.png)

![2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2516648.png)

![N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2516654.png)

![3-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2516656.png)

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2516657.png)

![N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2516658.png)